Structural Uniqueness vs. the Closest Screened Fragment: Missing Cyano-Aryl Pharmacophore
The compound's core—3-(2-methylbenzimidazol-1-yl)propanamide—is commercially available as an NMR-validated fragment (BMRB bmse011428, MW 203.24) [1]. The target compound adds a cyano(2-methoxyphenyl)methyl group (molecular weight increase of 145.17 Da) that introduces a cyano dipole, a methoxy hydrogen-bond acceptor, and an additional aromatic ring. This structural expansion is expected to alter physicochemical properties and protein-ligand interactions; however, no published head-to-head biological or biophysical comparison of the two compounds exists.
| Evidence Dimension | Molecular composition |
|---|---|
| Target Compound Data | C₂₀H₂₀N₄O₂; MW 348.41; contains cyano(2-methoxyphenyl)methyl group |
| Comparator Or Baseline | 3-(2-methylbenzimidazol-1-yl)propanamide (BMRB bmse011428); C₁₁H₁₃N₃O; MW 203.24 |
| Quantified Difference | ΔMW = 145.17 Da; additional C₉H₇NO₂ atoms |
| Conditions | Structural comparison based on reported molecular formulas (no experimental context) |
Why This Matters
For procurement decisions in fragment-based screening, the absence of the cyano‑aryl group eliminates potential hydrophobic, π‑stacking, and dipole‑dipole interactions, meaning the fragment cannot recapitulate the binding mode of the full compound.
- [1] NMR Quality Control of Fragment Libraries: 3-(2-methylbenzimidazol-1-yl)propanamide (BMRB entry bmse011428). Biological Magnetic Resonance Bank. View Source
